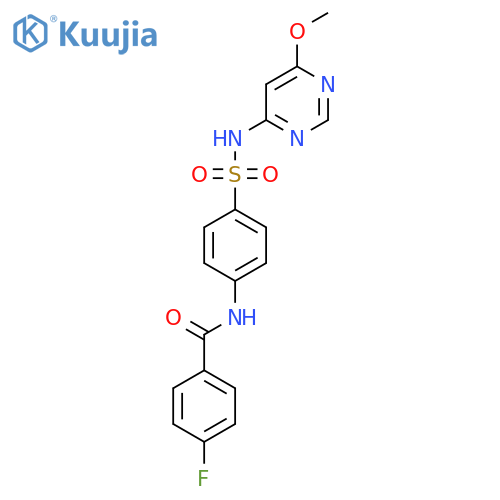

Cas no 330189-01-0 (4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide)

4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide

- 4-fluoro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

- 4-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

- MLS001167684

- CHEMBL1420388

- AKOS005276815

- 4-FLUORO-N-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}BENZAMIDE

- SMR000805718

- HMS2979P20

- F0247-0034

- 330189-01-0

- Oprea1_825009

-

- インチ: 1S/C18H15FN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)15-8-6-14(7-9-15)22-18(24)12-2-4-13(19)5-3-12/h2-11H,1H3,(H,22,24)(H,20,21,23)

- InChIKey: ICXWECNRSDTVRQ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)NC(C1C=CC(=CC=1)F)=O)(NC1C=C(N=CN=1)OC)(=O)=O

計算された属性

- せいみつぶんしりょう: 402.07980431g/mol

- どういたいしつりょう: 402.07980431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 614

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 119Ų

4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0247-0034-3mg |

4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide |

330189-01-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0247-0034-1mg |

4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide |

330189-01-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0247-0034-2mg |

4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide |

330189-01-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0247-0034-4mg |

4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide |

330189-01-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0247-0034-5mg |

4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide |

330189-01-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0247-0034-20μmol |

4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide |

330189-01-0 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0247-0034-2μmol |

4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide |

330189-01-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0247-0034-5μmol |

4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide |

330189-01-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0247-0034-10mg |

4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide |

330189-01-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0247-0034-15mg |

4-fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide |

330189-01-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide 関連文献

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamideに関する追加情報

4-Fluoro-N-{4-(6-Methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide (CAS No 330189-01-0): A Comprehensive Overview

The compound 4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide, identified by the CAS registry number CAS No 330189-01-0, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of this compound is characterized by a benzamide backbone, with a fluorine substituent at the para position of the benzene ring. The sulfamoyl group attached to the nitrogen atom introduces additional complexity, as it is further substituted by a pyrimidine ring bearing a methoxy group. This intricate architecture contributes to the compound's ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Recent studies have highlighted the potential of 4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide as a lead compound in drug discovery efforts targeting diseases such as cancer and inflammatory disorders. Researchers have demonstrated that this compound exhibits potent inhibitory activity against key enzymes involved in cellular signaling pathways, such as kinases and proteases. Its ability to modulate these pathways makes it a promising candidate for therapeutic intervention.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The construction of the pyrimidine ring and its subsequent functionalization are critical steps that require precise control over reaction conditions to ensure high yields and purity. The incorporation of the methoxy group further enhances the compound's solubility and bioavailability, which are essential properties for drug candidates.

In terms of pharmacokinetics, preliminary studies suggest that CAS No 330189-01-0 has favorable absorption and distribution profiles, making it suitable for oral administration. However, further research is needed to fully characterize its metabolic pathways and determine its potential for bioaccumulation or toxicity. These studies are currently underway in several academic and industrial laboratories worldwide.

The application of computational chemistry tools has also played a pivotal role in understanding the behavior of this compound at the molecular level. Molecular docking studies have revealed that the compound can bind effectively to target proteins, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have shed light on the electronic properties of the molecule, which are crucial for predicting its reactivity and stability under physiological conditions.

In conclusion, 4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide (CAS No 330189-01-0) represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable tool in drug discovery efforts. As research continues to unfold, this compound has the potential to contribute significantly to the development of novel therapeutic agents for treating various diseases.

330189-01-0 (4-fluoro-N-{4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl}benzamide) 関連製品

- 2097959-93-6(6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde)

- 2227738-44-3(4-amino-1-methyl-5-(1,3-thiazol-4-yl)pyrrolidin-2-one)

- 941980-31-0(N'-(3,3-diphenylpropyl)-N-(2-methoxy-5-methylphenyl)ethanediamide)

- 2104368-15-0(1-(2,2-Difluorocyclopropyl)propan-2-amine)

- 859217-85-9(4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane)

- 2227827-38-3((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol)

- 2094628-98-3(1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]-)

- 617-04-9(Methyl α-D-mannopyranoside)

- 2185317-46-6(2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)

- 1638-60-4((S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid)